Repaglinide-ethyl-d5
Overview
Description
Repaglinide-d5 is a deuterated form of repaglinide, an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). Repaglinide-d5 is primarily used as an internal standard for the quantification of repaglinide in various analytical applications . The deuterium atoms in repaglinide-d5 replace hydrogen atoms, which helps in distinguishing it from the non-deuterated form during mass spectrometry analysis.
Biochemical Analysis
Biochemical Properties
Repaglinide-ethyl-d5 interacts with various enzymes and proteins in the body. It binds to the sulphonylurea binding sites on pancreatic β-cells . This interaction triggers a series of biochemical reactions that lead to the release of insulin, a hormone that helps regulate blood sugar levels .
Cellular Effects
This compound has significant effects on various types of cells, particularly the β-cells in the pancreas. It influences cell function by promoting insulin secretion . This can impact cell signaling pathways, gene expression, and cellular metabolism, all of which play crucial roles in the regulation of blood sugar levels .
Molecular Mechanism
The mechanism of action of this compound involves promoting insulin release from β-islet cells of the pancreas . It achieves this by closing ATP-dependent potassium channels in the membrane of the β-cells. This depolarizes the β-cells, opening the cells’ calcium channels, and the resulting calcium influx induces insulin secretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The drug is absorbed rapidly following administration, with a fast onset of dose-dependent blood-glucose lowering effect . It is eliminated rapidly via the biliary route, without accumulation in the plasma after multiple doses .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized mainly by the liver, with a comparable in vitro contribution from CYP2C8 and CYP3A4 to the metabolism of this compound . The contribution of glucuronidation also plays a role, depending on the in vitro system used .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is taken up into hepatocytes by organic anion-transporting polypeptide (OATP) 1B1 . Specific details about its interaction with transporters or binding proteins and its effects on localization
Preparation Methods
Synthetic Routes and Reaction Conditions
Repaglinide-d5 is synthesized through a multi-step process involving the incorporation of deuterium atoms into the repaglinide molecule. One common method involves the use of deuterated reagents in the synthesis of repaglinide. For example, the synthesis may start with the preparation of a deuterated intermediate, such as 3-ethoxy-4-ethoxycarbonylphenylacetic acid, followed by a series of reactions including esterification, formylation, oxidation, etherification, and selective hydrolysis .
Industrial Production Methods
Industrial production of repaglinide-d5 involves optimizing reaction conditions to achieve high yields and purity. Factors such as reaction temperature, time, solvent, and substrate ratios are carefully controlled. The use of advanced techniques like microfluidics and nanosuspension-based methods can enhance the bioavailability and solubility of the compound .
Chemical Reactions Analysis
Types of Reactions
Repaglinide-d5 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of repaglinide-d5 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Repaglinide-d5 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of repaglinide.
Biology: Studied for its effects on cellular metabolism and insulin secretion.
Medicine: Investigated for its potential use in improving glycemic control in diabetic patients.
Industry: Utilized in the development of advanced drug formulations to enhance bioavailability and solubility
Mechanism of Action
Repaglinide-d5 exerts its effects by stimulating the release of insulin from the pancreas. It blocks ATP-dependent potassium channels, leading to membrane depolarization and the opening of calcium channels. The influx of calcium ions triggers the release of insulin from pancreatic beta cells . This mechanism is glucose-dependent, meaning that insulin release is stimulated only in the presence of glucose .
Comparison with Similar Compounds
Similar Compounds
Repaglinide: The non-deuterated form of repaglinide, used for the same therapeutic purposes.
Nateglinide: Another meglitinide class drug with a similar mechanism of action.
Mitiglinide: A meglitinide analog with comparable effects on insulin secretion.
Uniqueness
Repaglinide-d5 is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for analytical purposes. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification of repaglinide in complex biological samples .
Properties
IUPAC Name |
4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m0/s1/i1D3,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEKWTJYAYMJKF-NTSVIFQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662187 | |
Record name | 2-[(~2~H_5_)Ethyloxy]-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217709-85-7 | |
Record name | 2-[(~2~H_5_)Ethyloxy]-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What analytical techniques are commonly employed for the quantification of Repaglinide in plasma?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used for quantifying Repaglinide in plasma [, ]. This technique offers high sensitivity and selectivity, enabling the accurate measurement of drug concentrations in complex biological matrices.
Q2: Why is simultaneous analysis of multiple hypoglycemic drugs important?
A2: Patients with type 2 diabetes are often prescribed a combination of different hypoglycemic drugs to achieve optimal glycemic control []. Therefore, analytical methods capable of simultaneously quantifying multiple drugs in a single run are essential for monitoring patient adherence to medication, assessing drug interactions, and optimizing treatment strategies.
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